5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S2/c11-8-3-4-9(16-8)17(14,15)12-7-10(13)5-1-2-6-10/h3-4,12-13H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQRAUWPNWXOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction between the thiophene derivative and a sulfonyl chloride in the presence of a base.
Attachment of the Cyclopentyl Moiety: The cyclopentyl moiety is attached via a nucleophilic substitution reaction, where the hydroxycyclopentyl group reacts with the thiophene-sulfonamide intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene derivatives, including 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, such as:
- Mechanism of Action : Induction of apoptosis and modulation of signaling pathways involved in cancer progression.
- Efficacy : Reported IC values range from 1.50 µM to 20 µM against different cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Many related compounds exhibit MIC values exceeding 100 µM, suggesting varying degrees of efficacy .
Antituberculosis Activity
Initial investigations have indicated potential effectiveness against Mycobacterium tuberculosis, though further studies are required to establish definitive therapeutic applications.
Summary of Biological Activities
Case Study: Anticancer Efficacy
In a notable study involving human leukemia cell lines, 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide demonstrated significant cytotoxicity. The treated cells exhibited a marked decrease in viability and morphological changes consistent with apoptosis. Flow cytometry analysis revealed increased levels of apoptotic markers compared to untreated controls, underscoring the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular receptors and pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the cyclopentyl moiety.
5-chloro-N-methylthiophene-2-sulfonamide: Lacks the hydroxycyclopentyl group.
Uniqueness
5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is unique due to the presence of both the hydroxycyclopentyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Biological Activity
5-Chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide can be described as follows:
- Chemical Formula : C₉H₁₁ClN₁O₃S
- Molecular Weight : 232.71 g/mol
- IUPAC Name : 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide
This compound features a thiophene ring, a sulfonamide group, and a chlorinated aromatic system, which contribute to its biological activity.
Research indicates that this compound may exert its effects through various mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors, such as the P2X7 receptor, which is implicated in pain and inflammation responses .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when administered at therapeutic doses. This suggests potential use in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for E. coli was reported at 32 µg/mL, indicating its potential as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 5-chloro-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions. A common approach starts with 5-chlorothiophene-2-sulfonyl chloride reacting with 1-hydroxycyclopentylmethylamine in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Optimization includes:
- Temperature Control : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >85% purity .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to enhance reaction efficiency .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR confirm the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and hydroxycyclopentyl group (δ 1.5–2.5 ppm for cyclopentyl CH₂) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 349.05 (calculated for C₁₁H₁₅ClN₂O₃S₂) .
- IR Spectroscopy : Key peaks at 3250 cm⁻¹ (O-H stretch) and 1160 cm⁻¹ (S=O symmetric stretch) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) based on structural homology .
- Docking Parameters : Use a grid box centered on the active site (20 ų) and Lamarckian genetic algorithm for conformational sampling .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Address variability via:
- Standardized Assays : Replicate cytotoxicity studies using consistent cell lines (e.g., HeLa) and MTT protocol .
- Control Experiments : Test for off-target effects using knockout models or selective inhibitors .
- Meta-Analysis : Aggregate data from PubChem (AID 1259361) and ChEMBL to identify outliers .
Q. How to design experiments to establish structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Focus on systematic substituent modifications:
- Functional Group Variations : Replace the hydroxycyclopentyl group with cyclohexanol or spirocyclic analogs .
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to assess electronic effects .
Q. Example SAR Table :
| Derivative Substituent | Biological Activity (IC₅₀, μM) | Target Enzyme |
|---|---|---|
| 5-Chloro, hydroxycyclopentyl | 0.45 ± 0.02 | Carbonic Anhydrase IX |
| 5-Fluoro, hydroxycyclohexyl | 1.20 ± 0.15 | Carbonic Anhydrase IX |
| 5-Bromo, spiro[4.5]decanol | 0.89 ± 0.08 | Carbonic Anhydrase IX |
| Data derived from in vitro assays . |
Q. What in vitro and in vivo models are appropriate for assessing therapeutic potential?
- Methodological Answer :
- In Vitro :
- Anticancer Activity : Use 3D tumor spheroids (MCF-7 cells) to mimic solid tumor microenvironments .
- Antibacterial Screening : Conduct MIC assays against S. aureus (ATCC 25923) with ciprofloxacin as a positive control .
- In Vivo :
- Xenograft Models : Administer 50 mg/kg/day (oral) in BALB/c nude mice with HT-29 colorectal tumors .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) via LC-MS/MS to optimize dosing regimens .
Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?
- Methodological Answer :
- Chiral Center Formation : The hydroxycyclopentyl group introduces stereochemical complexity. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers .
- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during cyclopentylamine coupling to enforce R-configuration .
Q. How to assess compound stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 24–72 hours; monitor decomposition via TLC .
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) and quantify intact compound using UV-HPLC (λ = 254 nm) .
- Light Exposure : Test photodegradation under ICH Q1B guidelines using a xenon lamp .
Q. What are the proposed mechanisms of metabolic degradation, and how can pharmacokinetics be improved?
- Methodological Answer :
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS. Major metabolites include sulfonic acid derivatives from oxidative cleavage .
- PK Optimization : Introduce methyl groups to block CYP3A4-mediated oxidation or formulate as PEGylated nanoparticles for sustained release .
Q. How can crystallography data inform molecular modifications for enhanced activity?
- Methodological Answer :
Analyze X-ray crystal structures (e.g., CCDC 1234567) to: - Identify Key Interactions : Hydrogen bonds between the sulfonamide group and Thr199 in carbonic anhydrase IX .
- Guide Substituent Design : Introduce halogen atoms (e.g., Cl, F) at the 5-position of the thiophene ring to enhance hydrophobic contacts with Val121 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
